tert-butyl 4-(4-bromophenyl)sulfinylpiperidine-1-carboxylate
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Overview
Description
tert-butyl 4-(4-bromophenyl)sulfinylpiperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl group, a bromophenyl group, and a sulfinyl group attached to a piperidine ring
Preparation Methods
The synthesis of tert-butyl 4-(4-bromophenyl)sulfinylpiperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a substitution reaction using a brominated aromatic compound.
Attachment of the Sulfinyl Group: The sulfinyl group can be introduced through an oxidation reaction using suitable oxidizing agents.
Addition of the tert-Butyl Group: The tert-butyl group can be added through a reaction with tert-butyl chloroformate under basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and purification techniques.
Chemical Reactions Analysis
tert-butyl 4-(4-bromophenyl)sulfinylpiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The tert-butyl ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, nucleophiles, and acidic or basic catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-butyl 4-(4-bromophenyl)sulfinylpiperidine-1-carboxylate has several scientific research applications, including:
Chemistry: It can be used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It may be used in the study of biological pathways and mechanisms, particularly those involving piperidine derivatives.
Industry: It can be used in the production of specialty chemicals and materials, particularly those requiring specific functional groups.
Mechanism of Action
The mechanism of action of tert-butyl 4-(4-bromophenyl)sulfinylpiperidine-1-carboxylate depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or other proteins, leading to modulation of their activity. The sulfinyl group may play a role in the compound’s reactivity and binding affinity, while the bromophenyl group may contribute to its overall stability and specificity.
Comparison with Similar Compounds
tert-butyl 4-(4-bromophenyl)sulfinylpiperidine-1-carboxylate can be compared with other similar compounds, such as:
tert-butyl 4-(4-bromophenyl)sulfonylpiperidine-1-carboxylate: This compound has a sulfonyl group instead of a sulfinyl group, which may affect its reactivity and applications.
tert-butyl 4-(4-bromophenyl)piperidine-1-carboxylate: This compound lacks the sulfinyl group, which may result in different chemical properties and applications.
tert-butyl 4-(4-bromophenyl)sulfinylpiperazine-1-carboxylate: This compound has a piperazine ring instead of a piperidine ring, which may influence its biological activity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C16H22BrNO3S |
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Molecular Weight |
388.3 g/mol |
IUPAC Name |
tert-butyl 4-(4-bromophenyl)sulfinylpiperidine-1-carboxylate |
InChI |
InChI=1S/C16H22BrNO3S/c1-16(2,3)21-15(19)18-10-8-14(9-11-18)22(20)13-6-4-12(17)5-7-13/h4-7,14H,8-11H2,1-3H3 |
InChI Key |
RGQGBPKWRDVKJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)S(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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